molecular formula C24H30N2O3 B11515963 N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide

N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide

Cat. No.: B11515963
M. Wt: 394.5 g/mol
InChI Key: GQUZQBBSQVIVNS-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide is a complex organic compound featuring a naphthalene core with azepane and cyclohexylacetamide substituents

Preparation Methods

The synthesis of N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the azepane ring: This step often requires the use of azepane derivatives and suitable catalysts to ensure the correct attachment to the naphthalene core.

    Attachment of the cyclohexylacetamide group: This final step involves the reaction of the intermediate compound with cyclohexylacetamide under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.

Chemical Reactions Analysis

N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the naphthalene core.

Scientific Research Applications

N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide can be compared with similar compounds such as:

    N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide: This compound shares the azepane ring but differs in the rest of its structure.

    3-(azepan-1-yl)propan-1-amine: Another azepane-containing compound with different functional groups.

    N-[3-(azepan-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide: A structurally related compound with a thieno[2,3-d]pyrimidine core.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)-1,4-dioxonaphthalen-2-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C24H30N2O3/c1-17(27)26(18-11-5-4-6-12-18)22-21(25-15-9-2-3-10-16-25)23(28)19-13-7-8-14-20(19)24(22)29/h7-8,13-14,18H,2-6,9-12,15-16H2,1H3

InChI Key

GQUZQBBSQVIVNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCCC4

Origin of Product

United States

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